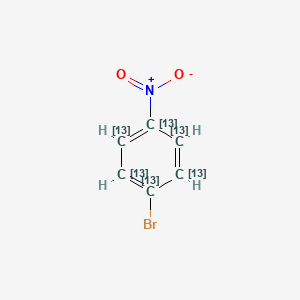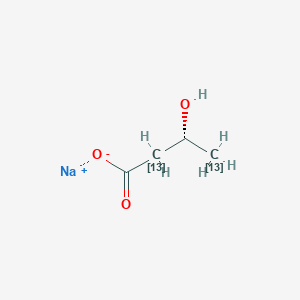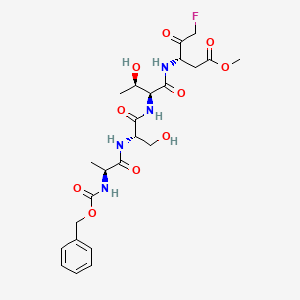
(R)-1-FMOC-3-hydroxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-FMOC-3-hydroxypiperidine is a chiral piperidine derivative that is commonly used in organic synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-FMOC-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-hydroxypiperidine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole.
FMOC Protection: The nitrogen atom of the piperidine ring is then protected with the FMOC group using FMOC chloride in the presence of a base such as sodium carbonate.
Deprotection of the Hydroxyl Group: The TBDMS protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, ®-1-FMOC-3-hydroxypiperidine.
Industrial Production Methods
Industrial production of ®-1-FMOC-3-hydroxypiperidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-FMOC-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in pyridine.
Major Products Formed
Oxidation: Formation of ®-1-FMOC-3-piperidone.
Reduction: Regeneration of ®-1-FMOC-3-hydroxypiperidine.
Substitution: Formation of ®-1-FMOC-3-tosyloxypiperidine.
Aplicaciones Científicas De Investigación
®-1-FMOC-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-FMOC-3-hydroxypiperidine primarily involves its role as a protecting group in organic synthesis. The FMOC group protects the nitrogen atom of the piperidine ring, preventing unwanted reactions during synthetic processes. The hydroxyl group can participate in various chemical reactions, allowing for the introduction of different functional groups. The FMOC group can be removed under mild basic conditions, revealing the free amine for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-FMOC-3-hydroxypiperidine: The enantiomer of ®-1-FMOC-3-hydroxypiperidine, differing in the spatial arrangement of the hydroxyl group.
1-FMOC-4-hydroxypiperidine: A similar compound with the hydroxyl group at the fourth position of the piperidine ring.
1-FMOC-3-aminopiperidine: A compound with an amino group instead of a hydroxyl group at the third position.
Uniqueness
®-1-FMOC-3-hydroxypiperidine is unique due to its specific chiral configuration and the presence of both the FMOC protecting group and the hydroxyl group. This combination allows for selective reactions and functionalizations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (3R)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 |
Clave InChI |
UPMBUSIITKEKOM-CQSZACIVSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)

![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)





